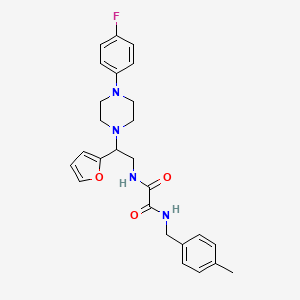

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O3/c1-19-4-6-20(7-5-19)17-28-25(32)26(33)29-18-23(24-3-2-16-34-24)31-14-12-30(13-15-31)22-10-8-21(27)9-11-22/h2-11,16,23H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPBVEMQYWFENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

Furan Ring Introduction: The piperazine intermediate is then reacted with 2-furancarboxaldehyde under acidic conditions to introduce the furan ring.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 4-methylbenzylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

Reduction: The oxalamide group can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and oxalamide linkage may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations :

- Substituent Effects : The 4-fluorophenyl group in the target compound may confer higher metabolic stability compared to dichlorophenyl analogs (e.g., 7o) .

- Aromatic Diversity : The furan-2-yl group contrasts with pyridine (7o) or benzothiazole (BZ-IV) rings, possibly reducing basicity and enhancing blood-brain barrier penetration .

Pharmacological Profile Relative to Related Compounds

While direct activity data for the target compound is unavailable, inferences are drawn from structurally similar agents:

- Dopamine D3 Receptor Selectivity: Compound 7o () demonstrates nanomolar affinity for dopamine D3 receptors due to its dichlorophenyl-pentanamide structure . The target compound’s fluorophenyl group may similarly engage D3 receptors but with altered selectivity due to reduced steric bulk.

- Anticancer Activity : BZ-IV () exhibits anticancer properties via benzothiazole-mediated topoisomerase inhibition . The target compound’s furan and oxalamide groups lack this mechanism, suggesting divergent applications.

- Opioid Receptor Interactions : W-15/W-18 () highlight that piperidine analogs (unlike piperazines) target opioid receptors, emphasizing the piperazine scaffold’s role in differentiating pharmacological targets .

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group, a furan ring, and an oxalamide moiety. Its molecular formula is , with a molecular weight of 440.5 g/mol. The presence of the fluorine atom is significant as it influences the compound's pharmacokinetic properties, such as metabolic stability and ability to cross the blood-brain barrier.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃FN₄O₄ |

| Molecular Weight | 440.5 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

This compound primarily interacts with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. This interaction modulates their activity, influencing various biological functions such as mood regulation and cognitive processes. The structural similarity to endogenous neurotransmitters enhances its binding affinity to these receptors, which may lead to therapeutic effects in conditions like depression and anxiety.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, derivatives of piperazine have shown significant activity in increasing serotonin levels in the brain, which is crucial for mood stabilization.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated moderate antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells.

Case Studies

- Antidepressant Activity : A study involving piperazine derivatives highlighted their potential as antidepressants by demonstrating increased locomotor activity in forced swim tests, indicating reduced despair-like behavior in rodents.

- Anticancer Screening : Another investigation assessed the cytotoxic effects of similar compounds on cancer cell lines, revealing that modifications to the piperazine structure could enhance efficacy against specific types of cancer.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Intermediate : The reaction of 4-fluoroaniline with piperazine forms 4-(4-fluorophenyl)piperazine.

- Attachment of Furan Group : Alkylation with furan-2-yl ethyl halide under reflux conditions allows for the attachment of the furan moiety.

- Formation of Oxalamide : The final step involves coupling with 4-methylbenzyl amine to form the oxalamide structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.